2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a dihydropyrimidinyl sulfanyl acetate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Formation of the Sulfanyl Acetate Moiety: The sulfanyl acetate moiety can be introduced through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar chlorophenyl group, used as an antihistamine.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-methylpropyl 2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10(2)8-24-14(22)9-25-17-20-15(13(7-19)16(23)21-17)11-3-5-12(18)6-4-11/h3-6,10H,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
NVANGCTVTHYRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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